5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBUHRNJINERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239504 | |
| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-11-7 | |
| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Methoxy Phenyl 2,4 Dihydro Pyrazol 3 One and Its Analogues
Established Synthetic Pathways for Pyrazolone (B3327878) Ring Systems
The construction of the pyrazolone ring is a well-documented area of organic synthesis, with several reliable methods available. These pathways often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
Cyclocondensation Reactions of Hydrazine Derivatives with Suitable Precursors
Cyclocondensation reactions form the cornerstone of pyrazolone synthesis. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors through the formation of two new bonds, typically with the elimination of a small molecule like water or an alcohol.
One of the most classical and widely employed methods for pyrazolone synthesis is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a β-ketoester with a hydrazine. The reaction between ethyl acetoacetate (B1235776) and hydrazine hydrate (B1144303) is a quintessential example of this approach, leading to the formation of 3-methyl-5-pyrazolone. This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring. researchgate.netbeilstein-journals.org The use of substituted hydrazines, such as phenylhydrazine (B124118), allows for the introduction of substituents at the N1 position of the pyrazolone ring. researchgate.net This method's versatility lies in the commercial availability of a wide range of β-ketoesters and hydrazine derivatives, enabling access to a diverse library of pyrazolone compounds. Microwave-assisted synthesis has been shown to accelerate this reaction, offering a greener and more efficient alternative to conventional heating. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-5-pyrazolone | Absolute ethanol (B145695), reflux | researchgate.net |
| Ethyl acetoacetate | Phenylhydrazine | Edaravone | Microwave, 4 min | researchgate.net |
| β-ketoesters | Phenylhydrazine hydrochloride | 5-pyrazolone compounds | Glacial acetic acid, reflux | nih.gov |
Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for the synthesis of pyrazoline and, subsequently, pyrazolone derivatives. researchgate.net The reaction of a chalcone (B49325) with hydrazine hydrate typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form a pyrazoline. ktu.edunih.gov The resulting pyrazoline can then be oxidized to the corresponding pyrazole or, in some cases, can exist in equilibrium with its pyrazolone tautomer. This method is particularly useful for synthesizing pyrazolones with aryl substituents at positions 3 and 5. The synthesis can be carried out as a one-pot or a two-pot process. ijpbs.com One-pot strategies are often preferred due to their efficiency and atom economy. ekb.eg The reaction conditions can be varied, with solvents like ethanol or glacial acetic acid being commonly employed. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Chalcone | Hydrazine hydrate | Pyrazoline derivative | Glacial acetic acid, reflux | nih.gov |
| 4-Methoxyacetophenone, Halogen-substituted benzaldehyde | Phenylhydrazine | Pyrazoline derivative | Ethanol, KOH, microwave | ekb.eg |
| Chalcone | Phenyl Hydrazine Hydrate | Pyrazoline derivative | Ethanolic solution, reflux | ktu.edu |
Knoevenagel–Michael Reactions in Pyrazolone Synthesis
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be ingeniously coupled with a Michael addition to construct complex pyrazolone-based structures. ekb.eg In this context, a pre-formed pyrazolone, which contains an active methylene group at the C4 position, can react with an aldehyde in a Knoevenagel condensation to form an arylidene-pyrazolone intermediate. This intermediate can then undergo a Michael addition with a second equivalent of the pyrazolone to yield a bis(pyrazolyl)methane derivative. naturalspublishing.com This tandem reaction sequence provides an efficient route to 4,4'-(arylmethylene)bis(pyrazol-5-ols). The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or 3-aminopropylated silica (B1680970) gel. naturalspublishing.com
One-Pot Synthetic Strategies for Pyrazolone Derivatives
Modern synthetic chemistry increasingly favors one-pot reactions due to their efficiency, reduced waste generation, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of pyrazolone derivatives. These often involve multicomponent reactions where three or more reactants are combined in a single reaction vessel to form the final product. For instance, a one-pot synthesis of 4-arylidenepyrazolone derivatives can be achieved by reacting a β-ketoester, a hydrazine, and an aldehyde under microwave irradiation without a solvent. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazoles, a fused heterocyclic system containing a pyrazolone ring, can be accomplished through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.org
Targeted Synthesis of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one and Related Analogues
The targeted synthesis of this compound can be achieved by applying the established cyclocondensation reaction of a β-ketoester with hydrazine hydrate. The key precursor for this synthesis is an ethyl ester of 3-methoxybenzoyl-acetic acid.
A plausible synthetic route involves the following steps:
Claisen Condensation: The synthesis of the required β-ketoester, ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, can be accomplished via a Claisen condensation between methyl 3-methoxybenzoate and ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide.
Cyclocondensation: The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. This reaction proceeds through the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the desired this compound.
This approach is analogous to the synthesis of other substituted pyrazolones. For instance, the synthesis of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has been reported, which serves as a precursor for more complex derivatives. researchgate.net Similarly, research on the synthesis of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives often starts from the corresponding methoxybenzoyl chlorides, which can be used to prepare the necessary β-ketoester precursors. naturalspublishing.com
Furthermore, the synthesis of related analogues, such as 4-(3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, has been achieved through the Knoevenagel condensation of 3-methoxybenzaldehyde (B106831) with 3-methyl-1-phenyl-5-pyrazolone, demonstrating the utility of 3-methoxy substituted precursors in pyrazolone chemistry.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | Hydrazine Hydrate | This compound | Cyclocondensation |
| 3-Methoxybenzaldehyde | 3-Methyl-1-phenyl-5-pyrazolone | 4-(3-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Knoevenagel Condensation |
Design and Preparation of Key Precursors (e.g., substituted chalcones, hydrazides)
The cornerstone of pyrazolone synthesis lies in the careful design and preparation of its key precursors, namely substituted chalcones and hydrazides. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as the primary backbone for the resulting pyrazolone.
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl ketone with an aromatic aldehyde. thepharmajournal.com For the synthesis of this compound, the required precursor would be a chalcone bearing a 3-methoxy-phenyl group. A general synthetic scheme for the preparation of a relevant chalcone is depicted below:
Scheme 1: General Synthesis of a 3-Methoxy-Substituted Chalcone

In this reaction, 3-methoxybenzaldehyde is condensed with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.
The diversity of the resulting pyrazolone analogues can be readily achieved by employing a variety of substituted acetophenones and benzaldehydes in the Claisen-Schmidt condensation. This allows for the introduction of a wide range of substituents on both aromatic rings of the chalcone precursor.
The second key precursor is the hydrazine derivative. While hydrazine hydrate is commonly used to yield N-unsubstituted pyrazolones, substituted hydrazines, such as phenylhydrazine or various acyl hydrazides, can be employed to introduce substituents at the N1 position of the pyrazolone ring directly during the cyclization step. thepharmajournal.com
Specific Reaction Conditions and Catalysis Employed in Cyclization
The cyclization of a chalcone with a hydrazine derivative to form the pyrazolone ring is a critical step that can be influenced by various reaction conditions and catalysts. A typical procedure involves refluxing the chalcone and hydrazine hydrate in a suitable solvent. uii.ac.idnih.gov
Commonly employed solvents include ethanol, glacial acetic acid, or a mixture of both. uii.ac.idnih.gov The choice of solvent can influence the reaction rate and, in some cases, the product yield. For instance, the use of glacial acetic acid can also serve as a catalyst for the reaction.
A variety of catalysts have been explored to improve the efficiency and yield of the cyclization reaction. These can range from simple acids and bases to more complex catalytic systems. Some examples of catalysts used in the synthesis of pyrazoline and pyrazolone derivatives from chalcones include:
Acid Catalysts: Glacial acetic acid is frequently used as both a solvent and a catalyst. uii.ac.id
Base Catalysts: Sodium hydroxide in ethanol has been used for the cyclization process. core.ac.uk
Lewis Acids: Cerium chloride heptahydrate (CeCl₃·7H₂O) has been reported as a water-tolerant Lewis acid catalyst for the synthesis of 1,3,5-triaryl-2-pyrazolines in the green solvent ethyl lactate. researchgate.net
The reaction mechanism for the acid-catalyzed cyclization is believed to proceed through a 1,3-dipolar cycloaddition. The reaction initiates with a nucleophilic attack of the hydrazine on the carbonyl group of the chalcone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the β-carbon of the α,β-unsaturated system leads to the formation of the pyrazoline ring. uii.ac.id
Green Chemistry Principles Applied to Pyrazolone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies in organic chemistry. The synthesis of pyrazolones has also been a subject of this "green" revolution, with researchers focusing on the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov
Exploration of Environmentally Benign Catalysts and Solvents
A key aspect of green chemistry is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Several green synthetic approaches for pyrazolone derivatives have been developed using water as the reaction medium. acs.org
The use of supramolecular catalysts, such as β-cyclodextrin, has been shown to be effective in the aqueous synthesis of chalcones and pyrazolones. tandfonline.comtandfonline.com β-Cyclodextrins are biodegradable and reusable, making them an attractive green catalyst. tandfonline.comtandfonline.com They are believed to act as phase-transfer catalysts, facilitating the reaction between water-insoluble organic reactants in an aqueous medium. tandfonline.comtandfonline.com
In addition to water, ethyl lactate, a biodegradable solvent derived from renewable resources, has been successfully employed as a green solvent for the synthesis of pyrazoline derivatives. researchgate.net
The exploration of heterogeneous and reusable catalysts is another important area of green pyrazolone synthesis. Nano-catalysts, for example, offer high surface area and catalytic activity and can often be easily recovered and reused.
Strategic Derivatization of the Pyrazolone Core
The pyrazolone core is a versatile scaffold that allows for extensive derivatization at various positions, enabling the fine-tuning of its chemical and biological properties. Strategic derivatization can be carried out on the phenyl ring, the pyrazolone ring itself, and the nitrogen atoms of the pyrazolone.
Introduction of Aromatic and Heteroaromatic Substituents on Phenyl and Pyrazolone Rings
The introduction of diverse aromatic and heteroaromatic substituents on the phenyl ring of 5-aryl-pyrazolones is readily achieved by utilizing appropriately substituted benzaldehydes in the initial chalcone synthesis. nih.gov This allows for a wide array of functionalities to be incorporated into the final pyrazolone structure.
Furthermore, the pyrazolone ring itself can be functionalized. For instance, pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazones. nih.gov These aldehyde-functionalized pyrazoles can then serve as versatile intermediates for the synthesis of more complex heterocyclic systems conjugated to the pyrazolone core, such as pyrimidine, triazole, and pyridine (B92270) derivatives. nih.gov
The following table provides examples of various aromatic and heteroaromatic substituents that have been introduced into pyrazolone-containing structures:
| Substituent | Position of Introduction | Synthetic Method | Reference |
| Thiophene (B33073) | 3- or 5-position of pyrazole | Cyclocondensation of a thiophene-containing chalcone | nih.gov |
| Pyridine | 4-position of pyrazole | Reaction of a pyrazole-4-carbaldehyde with a suitable reagent | nih.gov |
| 1,2,4-Triazole | 4-position of pyrazole | Reaction of a pyrazole-4-carbaldehyde with semicarbazide | nih.gov |
| Pyrimidine | 4-position of pyrazole | Reaction of a pyrazole-4-carbaldehyde with urea (B33335) or thiourea | nih.gov |
N-Substitution on the Pyrazolone Ring and its Synthetic Implications
Substitution at the nitrogen atoms of the pyrazolone ring, particularly at the N1 position, is a common strategy for modifying the properties of these compounds. N-substituted pyrazolines and pyrazolones can be prepared either by using a substituted hydrazine in the initial cyclization reaction or by post-synthesis modification of an N-unsubstituted pyrazolone. nih.gov
Direct Synthesis using Substituted Hydrazines:
The reaction of chalcones with substituted hydrazines, such as phenylhydrazine, in the presence of aliphatic acids like formic acid or acetic acid, is a convenient method for the synthesis of N-substituted pyrazolines. nih.gov This approach allows for the direct incorporation of a substituent at the N1 position during the ring formation.
Post-Synthesis N-Alkylation and N-Arylation:
N-unsubstituted pyrazolones can undergo N-alkylation or N-arylation reactions to introduce a variety of substituents. N-alkylation can be achieved using various alkylating agents, and green methods employing sonication in the presence of an ionic liquid have been reported. ekb.eg
The synthetic implications of N-substitution are significant. The presence of a substituent on the nitrogen can influence the electronic properties of the pyrazolone ring and can also provide a handle for further functionalization. For example, N-aryl pyrazolones can undergo electrophilic substitution reactions on the N-aryl ring. researchgate.net The nature of the N-substituent can also impact the biological activity of the molecule.
The following table summarizes some methods for N-substitution of pyrazolones and their implications:
| Reaction | Reagents and Conditions | Synthetic Implication | Reference |
| N-acylation | Reaction with aliphatic acids | Introduction of acyl groups at the N1 position | nih.gov |
| N-alkylation | Alkylating agents with sonication in ionic liquid | Introduction of alkyl groups under green conditions | ekb.eg |
| N-arylation | Reaction with fluoronitrobenzene under microwave irradiation | Synthesis of N-aryl pyrazoles, regioselectivity can be controlled | semanticscholar.org |
Advanced Analytical and Spectroscopic Characterization of 5 3 Methoxy Phenyl 2,4 Dihydro Pyrazol 3 One Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable in determining the molecular architecture of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its functional groups, connectivity of atoms, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one derivatives, the chemical shifts, multiplicities, and coupling constants of the proton signals are diagnostic of the molecular structure. The protons of the aromatic ring typically appear as multiplets in the region of δ 7.0-8.0 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a sharp singlet at approximately δ 3.8 ppm. The methylene (B1212753) protons (-CH₂-) within the pyrazolone (B3327878) ring generally appear as a singlet around δ 2.7-3.0 ppm, while the N-H proton of the pyrazolone ring can be observed as a broad singlet at a downfield chemical shift, often exchangeable with D₂O. For instance, in a related compound, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, the -CH₂- protons appear as a singlet in the region of δ 2.68–2.96 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the pyrazolone ring is typically observed in the downfield region, around δ 170-177 ppm. The carbon of the C=N group within the pyrazole (B372694) ring resonates at approximately δ 150-160 ppm. The carbon atoms of the methoxyphenyl group will show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a characteristic chemical shift. The methoxy carbon itself will produce a signal around δ 55 ppm. The methylene carbon of the pyrazolone ring is expected to resonate at approximately δ 35-45 ppm. For example, in 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, the carbonyl carbon appears at δ 170.76 ppm and the methylene carbon at δ 35.58 ppm.
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.0 - 8.0 (multiplet) | 110 - 160 |
| Methoxy Protons (-OCH₃) | ~3.8 (singlet) | ~55 |
| Methylene Protons (-CH₂-) | 2.7 - 3.0 (singlet) | 35 - 45 |
| Amine Proton (N-H) | Downfield (broad singlet) | - |
| Carbonyl Carbon (C=O) | - | 170 - 177 |
| Iminyl Carbon (C=N) | - | 150 - 160 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound derivatives is characterized by several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrazolone ring is typically observed in the range of 1650-1720 cm⁻¹. The C=N stretching vibration of the pyrazole ring usually appears around 1590-1620 cm⁻¹. The N-H stretching vibration can be seen as a broad band in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups are found just below 3000 cm⁻¹. The characteristic C-O stretching of the methoxy group is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. For a similar compound, 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the C-H and C=O stretching vibrations appear at 2832 and 1656 cm⁻¹, respectively. researchgate.net
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 (broad) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=O (Amide) | Stretching | 1650 - 1720 (strong) |
| C=N | Stretching | 1590 - 1620 |
| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1300 |
| C-O (Methoxy) | Symmetric Stretching | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Pyrazolone derivatives typically exhibit absorption maxima in the UV region. The electronic spectrum of these compounds is influenced by the solvent polarity. For instance, in a study of a pyrazoline derivative, the electronic spectrum in methanol (B129727) showed three absorption bands at approximately 220, 245, and 277 nm, which were assigned to n-σ, π-π, and n-π* transitions, respectively. vulcanchem.com The position of these absorption bands can shift depending on the specific substitution pattern on the aromatic rings and the solvent used for analysis.
| Electronic Transition | Typical Wavelength Range (nm) |
|---|---|
| n → σ | ~220 |
| π → π | ~245 |
| n → π* | ~277 |
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the mass spectrum of a related pyrazole derivative, ethyl 5-methyl-1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate, showed a molecular ion peak (MH⁺) at m/z 397. researchgate.net The fragmentation pattern of this compound would likely involve the loss of small molecules such as CO, N₂, and fragments from the methoxyphenyl group.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and in some cases, for their quantification.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of pyrazolone derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound for a given stationary phase and mobile phase. The choice of eluent (solvent system) is crucial for achieving good separation. A typical procedure for the synthesis of a pyrazolone derivative involved monitoring the reaction by TLC, where the crude product gave a major spot with an R_f value of 0.54. researchgate.net The purity of the final product can be assessed by the presence of a single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method.
The separation is typically achieved on a C18 column, where the polarity of the stationary phase is lower than that of the mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition optimized to achieve efficient separation of the target analyte from any impurities or related substances. The elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (variable mobile phase composition) to ensure optimal resolution of all components.
The PDA detector plays a pivotal role by acquiring the complete UV-Vis spectrum of the eluting compounds. This capability is invaluable for peak purity assessment and for the tentative identification of unknown peaks by comparing their spectra with those of known standards or with spectral libraries. For pyrazolone derivatives, the chromophoric nature of the molecule allows for sensitive detection, typically in the range of 220-400 nm. The specific wavelength for quantification is chosen based on the absorbance maximum of the main compound to ensure the highest sensitivity.
A representative HPLC-PDA method for the analysis of a pyrazolone derivative is detailed in the table below. It is important to note that these parameters may require optimization for specific derivatives of this compound to achieve the desired separation and sensitivity.
Table 1: Illustrative HPLC-PDA Parameters for the Analysis of a Pyrazolone Derivative
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| PDA Detection Wavelength | 254 nm (for quantification), 220-400 nm (for spectral analysis) |
| Retention Time | Analyte-specific (e.g., 5-15 min) |
X-ray Crystallography for Three-Dimensional Structure Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details. For derivatives of this compound, single-crystal X-ray diffraction studies are instrumental in confirming the molecular connectivity and stereochemistry.
The crystallographic data reveals the spatial orientation of the 3-methoxyphenyl (B12655295) group relative to the pyrazolone ring. For instance, in the closely related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a significant dihedral angle of 78.51(13)° was observed between the pyrazole and thiophene (B33073) rings, indicating a twisted conformation. sielc.com Similar analyses of this compound derivatives would provide crucial insights into their molecular geometry.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking, which are critical for understanding the solid-state properties of the compound.
Table 2: Representative Crystallographic Data for a Substituted Pyrazolone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| β (°) | 105.12(2) |
| Volume (ų) | 1698.5(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.354 |
| R-factor (%) | 4.5 |
Note: The data presented is for a representative pyrazolone derivative and may vary for specific derivatives of this compound.
Thermal Analysis for Stability Studies (e.g., Thermogravimetric Analysis (TGA))
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition behavior of pharmaceutical compounds. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
For this compound derivatives, TGA can determine the temperature at which the compound begins to decompose, providing critical information for defining storage conditions and assessing its suitability for manufacturing processes that involve heat, such as drying and milling.
In a study of the related compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, it was found to be thermally stable up to 190 °C. sielc.com A typical TGA thermogram for a pyrazolone derivative would show a stable baseline until the onset of decomposition, at which point a significant mass loss is observed. The decomposition may occur in single or multiple steps, which can provide insights into the degradation pathway.
Table 3: Thermal Stability Data for a Representative Pyrazolone Derivative
| Parameter | Result |
| Decomposition Onset Temperature (°C) | ~190 |
| Major Decomposition Range (°C) | 200 - 400 |
| Residue at 600 °C (%) | < 5 |
| Atmosphere | Nitrogen |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis provides a deeper understanding of the crystal packing and the forces that govern it.
For derivatives of this compound, Hirshfeld surface analysis can map the different types of intermolecular contacts and their relative contributions. The analysis generates a three-dimensional surface around the molecule, colored according to the normalized contact distance (d_norm), which highlights regions of close contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no interactions.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Pyrazolone Derivative
| Contact Type | Contribution (%) |
| H···H | 45.7 |
| O···H/H···O | 14.7 |
| C···H/H···C | 9.8 |
| N···H/H···N | 7.6 |
| C···C | 1.3 |
| C···O/O···C | 1.6 |
Structure Activity Relationship Sar and Rational Drug Design for 5 3 Methoxy Phenyl 2,4 Dihydro Pyrazol 3 One Analogues
Identification of Key Pharmacophoric Features within the Pyrazolone (B3327878) Scaffold
The pyrazolone core is a well-established pharmacophore in medicinal chemistry, recognized for its wide range of biological activities. ej-chem.orgnih.gov The essential features of the pyrazolone scaffold that contribute to its biological activity include:
A Five-Membered Heterocyclic Ring: This core structure provides a rigid framework that correctly orients the substituent groups for interaction with biological targets.
Two Adjacent Nitrogen Atoms: These atoms can act as hydrogen bond donors and acceptors, which are critical for binding to receptor sites. The nitrogen at position 1 can be substituted, influencing the compound's properties, while the nitrogen at position 2 is typically part of the ring's lactam structure. ias.ac.in
A Carbonyl Group (C=O): This group is a key hydrogen bond acceptor and plays a significant role in the molecule's interaction with biological targets.
Substituents at C3 and C5: The nature and position of substituents on the pyrazolone ring are critical for determining the compound's biological activity and selectivity. For instance, the aryl group at the C5 position is a common feature in many biologically active pyrazolones.
The pyrazolone nucleus is considered a "privileged scaffold" because it can interact with multiple receptors and enzymes, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. globalresearchonline.netnih.gov The planar and aromatic nature of the pyrazole (B372694) ring, with its 6 delocalized π-electrons, contributes to its stability and ability to engage in π-π stacking interactions with biological targets. ias.ac.inorientjchem.org
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the substituents on the pyrazolone ring and the phenyl group have provided valuable insights into the SAR of these compounds. These studies are essential for optimizing the therapeutic potential of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one analogues.
The position of the methoxy (B1213986) group on the phenyl ring significantly influences the biological activity of pyrazolone derivatives. While the target compound has a methoxy group at the 3-position, studies on related phenylpyrazolones have shown that a 4-methoxy substituent can be beneficial for certain activities. nih.gov For instance, moving the 4-methoxy group to the 5-position or having methoxy groups at both the 4- and 5-positions can lead to a decrease in activity. nih.gov
The introduction of other substituents on the aromatic ring also modulates the biological response. The presence of electron-donating groups on the aromatic ring has been shown to promote the inhibitory effects of some pyrazolone derivatives. nih.gov Conversely, the nature and position of different substituents can lead to varied activities.
Table 1: Impact of Aromatic Ring Substitutions on the Activity of Phenylpyrazolone Analogues
| Compound Analogue | Substitution on Phenyl Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| Analogue 1 | 4-Methoxy | Beneficial for activity | nih.gov |
| Analogue 2 | 5-Methoxy | Decrease in activity | nih.gov |
| Analogue 3 | 4,5-Dimethoxy | Larger decrease in activity | nih.gov |
| Analogue 4 | Unsubstituted | Tenfold drop in potency compared to 4-methoxy | nih.gov |
| Analogue 5 | 4-Fluoro | Similar potency to unsubstituted analogue | nih.gov |
| Analogue 6 | 4-Chloro | Similar potency to unsubstituted analogue | nih.gov |
| Analogue 7 | 4-Methyl | Similar potency to unsubstituted analogue | nih.gov |
| Analogue 8 | 4-Cyano | Further drop in activity | nih.gov |
Substitution on the nitrogen atoms of the pyrazolone ring is a key strategy for modifying the physicochemical and pharmacological properties of these compounds. The N-H group at position 1 is acidic and can be substituted with various alkyl or aryl groups. nih.gov This substitution can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins. For example, N-phenyl substitution is a common modification in many biologically active pyrazolones. researchgate.net
The introduction of electron-withdrawing groups and halogens on the phenyl ring has been shown to be a viable strategy for modulating the biological activity of pyrazolone derivatives. Studies have indicated that electron-withdrawing groups at the para position of a phenyl ring can be favorable for achieving potent pharmacological activities. researchgate.net
Halogen substituents, such as chlorine and bromine, can also influence activity. For instance, the introduction of a bromine atom next to a 4-methoxy substituent on the phenyl ring resulted in a decrease in activity in one study. nih.gov The lipophilic nature of halogenated groups can play a significant role in enhancing pharmacological activity. pjoes.com
Table 2: Influence of Electron-Withdrawing and Halogen Groups on Activity
| Compound Analogue | Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Para-substituted Phenylpyrazolone | Electron-withdrawing group | Potent pharmacological activities | researchgate.net |
| 4-Methoxy-phenylpyrazolone derivative | Bromine adjacent to methoxy group | Decrease in activity | nih.gov |
| Bromobenzene-substituted derivative | Bromine | Enhanced pharmacological activity due to lipophilicity | pjoes.com |
Bioisosteric Replacements within the Pyrazolone Framework
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.com In the context of the pyrazolone framework, various bioisosteric replacements have been explored.
The pyrazole moiety itself can be considered a bioisostere for other chemical groups. For instance, pyrazoles have been investigated as suitable bioisosteric replacements for amides. nih.gov Furthermore, the pyrazolone scaffold can be replaced by other heterocyclic systems with minimal loss of activity, suggesting that a scaffold hopping approach is feasible. nih.gov Examples of successful bioisosteric replacements for the pyrazole moiety include thiazoles, triazoles, and imidazoles. acs.orgresearchgate.net These replacements can lead to compounds with similar or improved biological activities and selectivity. acs.org
Computational Approaches in SAR Studies
Computational methods are increasingly being used to complement experimental SAR studies. Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful tool for correlating the physicochemical properties of a series of compounds with their biological activities. ej-chem.orghilarispublisher.com 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to pyrazolone derivatives to understand the structural requirements for their activity. hilarispublisher.comnih.govresearchgate.net
These computational models can help in:
Identifying key molecular descriptors that influence biological activity. ej-chem.org
Predicting the activity of newly designed compounds.
Visualizing the steric and electrostatic fields that are important for receptor binding. nih.govresearchgate.net
Molecular docking studies are another valuable computational tool for predicting the binding modes of pyrazolone analogues within the active site of a target protein. nih.govresearchgate.net These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. The combination of experimental SAR data with computational modeling accelerates the drug discovery process by enabling a more rational and targeted approach to the design of new and more effective this compound analogues.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to forecast the binding mode and affinity of a ligand (e.g., a pyrazolone analogue) within the active site of a target protein. This predictive capability allows researchers to understand the structural basis of a compound's biological activity and to design derivatives with enhanced interactions.
Research on pyrazole and pyrazolone analogues has employed molecular docking to elucidate their mechanisms of action against various biological targets. For instance, docking studies on a series of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives were conducted to explore their binding specificity with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net These studies revealed that potent compounds fit snugly into the active site of EGFR (PDB ID: 1M17), forming critical interactions with specific amino acid residues. The binding of the most active compounds was stabilized by interactions with residues such as Thr 766, Gln 767, and Met 769. researchgate.net Similarly, docking analyses of other 1,3,5-trisubstituted pyrazoles identified hydrogen bond interactions with the side chain of Met769 as a crucial factor for their inhibitory activity. researchgate.net
In other studies targeting the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival, pyrazolone-based ligands were docked into the target protein to predict their inhibitory potential. nih.gov These simulations help to identify the key structural features of the pyrazolone scaffold that are essential for effective binding and subsequent modulation of the pathway. nih.gov The insights gained from these docking studies are instrumental in guiding the synthesis of new analogues with improved potency and selectivity.
Table 1: Molecular Docking Data for Pyrazole/Pyrazolone Analogues
| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-2-pyrazoline-1-carbothioamides | EGFR Tyrosine Kinase | 1M17 | Thr 766, Gln 767, Met 769, Cys 575, Ala 719 | researchgate.net |
| 1,3,5-Trisubstituted Pyrazoles | Tyrosine Kinase | Not Specified | Met769 | researchgate.net |
| Pyrazolone-based ligands | NF-κB | Not Specified | Not Specified | nih.gov |
Pharmacophore Mapping and High-Throughput Virtual Screening (HTVS)
Pharmacophore mapping is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a robust pharmacophore model is developed from a set of active compounds, it can be used as a 3D query in high-throughput virtual screening (HTVS) to rapidly search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net
This approach has been successfully applied to identify novel inhibitors for various targets. For example, a ligand-based pharmacophore model was generated from known SRC tyrosine family kinase inhibitors to discover new compounds targeting B-lymphocyte kinase (BLK). ijper.org The resulting model consisted of four key features: two aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. ijper.org This model was then used to screen the ZINC database, leading to the identification of promising new scaffolds.
In the context of pyrazolone analogues, a similar strategy can be employed. A pharmacophore model could be generated based on the structure of highly active this compound derivatives. This model would likely include features such as:
An aromatic ring feature corresponding to the methoxy-phenyl group.
A hydrogen bond donor and acceptor associated with the pyrazolone ring's amide group.
A hydrophobic feature.
The HTVS workflow often involves multiple filtering steps to refine the hit list. Following the initial pharmacophore-based screening, hit compounds typically undergo further evaluation, including ADME/Tox (Absorption, Distribution, Metabolism, Elimination, Toxicity) filtering and subsequent molecular docking, to prioritize the most promising candidates for synthesis and biological testing. researchgate.net This integrated approach accelerates the discovery of new lead compounds by focusing resources on molecules with a higher probability of success. researchgate.netnih.gov
Table 2: Example of a Hypothetical Pharmacophore Model for Pyrazolone Analogues
| Pharmacophoric Feature | Description | Potential Structural Correlate |
|---|---|---|
| Aromatic Ring (AR) | Aromatic center | 3-Methoxy-phenyl group |
| Hydrogen Bond Donor (HBD) | Site that can donate a hydrogen bond | N-H group of the pyrazolone ring |
| Hydrogen Bond Acceptor (HBA) | Site that can accept a hydrogen bond | Carbonyl oxygen (C=O) of the pyrazolone ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov By quantifying molecular properties using numerical values known as descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of unsynthesized compounds, thereby guiding lead optimization efforts. researchgate.net
For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide detailed insights. CoMFA aligns a set of molecules and calculates their steric (shape-related) and electrostatic fields. These fields are then correlated with the biological activities of the compounds to generate a predictive model.
A relevant study performed a 3D-QSAR analysis on a series of 46 cytotoxic 3,5-diaryl-4,5-dihydropyrazole analogues. nih.gov The resulting CoMFA model demonstrated good predictive power, as indicated by its statistical parameters. nih.gov The model yielded a conventional squared correlation coefficient (r²) of 0.896 and a cross-validated correlation coefficient (r²cv or q²) of 0.568. nih.gov The analysis revealed that steric interactions were the dominant factor influencing biological activity, contributing 70% to the model, while electrostatic fields contributed the remaining 30%. nih.gov
The results of such a QSAR analysis are often visualized using contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity. For example, a green contour map in a CoMFA analysis indicates regions where bulky, sterically favorable groups would increase biological activity, while a yellow contour map highlights areas where steric bulk is detrimental. Similarly, blue and red contours indicate regions where positive or negative electrostatic charges, respectively, would be beneficial. These visualizations provide medicinal chemists with a clear roadmap for designing more potent analogues.
Table 3: Statistical Parameters from a 3D-QSAR (CoMFA) Study on Dihydropyrazole Analogues
| Parameter | Value | Description |
|---|---|---|
| r² (non-cross-validated) | 0.896 | The squared correlation coefficient, indicating the goodness of fit of the model. |
| r²cv or q² (cross-validated) | 0.568 | The cross-validated correlation coefficient, indicating the predictive power of the model. |
| Steric Field Contribution | 70% | The percentage contribution of steric properties to the model's predictive ability. |
Molecular Mechanisms of Action and Biological Targeting
Enzyme Inhibition and Modulation
The primary mechanism through which 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one and its derivatives exert their biological effects is through the inhibition or modulation of various enzymes. These interactions are crucial for their potential therapeutic applications.
Cyclooxygenase (COX-1 and COX-2) Inhibition
Pyrazolone (B3327878) derivatives are widely recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While specific IC50 values for this compound are not extensively documented in publicly available research, the broader class of pyrazolone-based compounds has been shown to exhibit significant COX inhibitory activity. For instance, some pyrazolone derivatives have been synthesized and evaluated as selective COX-2 inhibitors, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of the pyrazolone ring are amenable to modifications that can enhance potency and selectivity for the COX-2 isoform.
| Compound Class | Target Enzyme(s) | Reported Activity |
| Pyrazolone Derivatives | COX-1 and COX-2 | Varies; some show selective COX-2 inhibition |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a critical role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Studies on various pyrazoline derivatives have demonstrated their potential as cholinesterase inhibitors. While direct inhibitory data for this compound is scarce, related pyrazoline compounds have shown promising activity. For example, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities, with some compounds exhibiting potent inhibition. The pyrazolone scaffold is considered a valuable template for the design of new cholinesterase inhibitors.
| Compound Class | Target Enzyme(s) | Reported Activity |
| Pyrazoline Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Varies; some derivatives show potent inhibition |
Carbonic Anhydrase (hCA I and hCA II) Inhibition
| Compound Class | Target Enzyme(s) | Reported Activity |
| Pyrazolone-Sulfonamide Derivatives | Human Carbonic Anhydrase I (hCA I) and II (hCA II) | Varies; some derivatives show potent inhibition |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening agents and in medicine for the treatment of hyperpigmentation disorders. Studies have investigated pyrazolone derivatives as potential tyrosinase inhibitors. While data for the specific 3-methoxy substituted compound is limited, a study on a related compound, 4-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, showed an IC50 value of 262.15 µM against mushroom tyrosinase. This suggests that the pyrazolone scaffold can be a basis for developing tyrosinase inhibitors, although the potency can be significantly influenced by the nature and position of the substituents on the phenyl rings.
| Compound | Target Enzyme | IC50 Value |
| 4-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide | Mushroom Tyrosinase | 262.15 µM |
Enoyl ACP Reductase Inhibition
Enoyl-acyl carrier protein (ACP) reductase is an essential enzyme in the bacterial fatty acid synthesis pathway (FAS-II), making it an attractive target for the development of novel antibacterial agents. While direct evidence of this compound inhibiting this enzyme is not available, the broader pyrazolone and pyrazole (B372694) scaffolds have been explored for this purpose. For instance, certain pyrrolyl pyrazoline carbaldehydes have been designed and synthesized as potential enoyl-ACP reductase inhibitors for antitubercular activity. This indicates the potential of the pyrazolone core structure to be adapted for targeting this bacterial enzyme.
| Compound Class | Target Enzyme | Therapeutic Area |
| Pyrrolyl Pyrazoline Carbaldehydes | Enoyl-ACP Reductase | Antibacterial (Antitubercular) |
Receptor and Signaling Pathway Modulation
Currently, there is a lack of specific research findings detailing the modulation of receptors and signaling pathways by this compound. The primary focus of existing research has been on its enzyme inhibitory activities. Further investigation is required to explore the potential interactions of this compound with various cellular receptors and its impact on intracellular signaling cascades.
Protein Kinase Inhibition
The compound has been investigated for its ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
CDK8: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex involved in transcriptional regulation. nih.govnih.govmdpi.com Inhibition of CDK8 is a promising strategy in cancer therapy. nih.govnih.gov While the broader class of pyrazole-containing compounds has been explored for CDK inhibition, specific inhibitory activity of this compound against CDK8 requires further dedicated investigation to be definitively established. nih.gov
JAK: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are integral to immunity and inflammation. google.comnih.govmdpi.com Consequently, JAK inhibitors are valuable in treating autoimmune diseases and cancers. google.comnih.govmdpi.comnih.govnih.gov The potential for this compound to act as a JAK inhibitor is an area of active research, with many pyrazole derivatives showing promise in this domain. mdpi.comnih.govresearchgate.net
Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Allosteric Modulation
Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability. nih.gov Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity. nih.govyoutube.com
mGluR2: The metabotropic glutamate receptor 2 (mGluR2) is a target for the treatment of various neurological and psychiatric disorders. nih.govnih.gov Positive allosteric modulators (PAMs) of mGluR2 can enhance the effect of the endogenous ligand, glutamate. nih.govresearchgate.netnih.govacs.org The structural features of this compound suggest its potential to interact with mGluR family members, though its specific activity as an allosteric modulator of mGluR2 is a subject for more detailed study. nih.gov
Cellular and Molecular Basis of Therapeutic Activities (In Vitro Studies)
In vitro studies are fundamental to understanding the therapeutic potential of a compound by assessing its effects on cultured cells. Such studies provide insights into cytotoxicity, growth inhibition, and the underlying molecular changes.
Cytotoxicity and Growth Inhibition Studies on Cancer Cell Lines
The anti-cancer potential of this compound and related compounds has been evaluated against various cancer cell lines. These studies are crucial for identifying the types of cancer that may be susceptible to treatment with this agent.
Breast cancer is a heterogeneous disease with various molecular subtypes. The MCF7 cell line is a well-established model for estrogen receptor-positive breast cancer. nih.gov Research into pyrazole derivatives has demonstrated their potential to inhibit the growth of breast cancer cells. nih.govnih.gov These compounds can induce apoptosis and cell cycle arrest, highlighting their therapeutic promise. nih.govmdpi.com While a number of pyrazole derivatives have shown activity against MCF7 cells, specific data on the cytotoxic and growth inhibitory effects of this compound on this cell line would be necessary to confirm its efficacy. nih.govresearchgate.netmdpi.comrasayanjournal.co.inmdpi.com
Lung cancer remains a leading cause of cancer-related mortality worldwide. The A549 cell line is a common model for non-small cell lung cancer. Studies have shown that certain pyrazole derivatives can effectively inhibit the growth of lung cancer cells. nih.govnih.govbohrium.comsemanticscholar.orgtjnpr.orgresearchgate.netnih.gov The mechanisms often involve the induction of cell cycle arrest and apoptosis. nih.gov Specific investigations into the effects of this compound on A549 and EKVX lung cancer cell lines are needed to fully elucidate its potential in this context.
Mechanisms of Antimicrobial Action (e.g., against bacterial and fungal strains)
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component of various molecules with significant antimicrobial properties. jocpr.com Pyrazole derivatives have been reported to exhibit a broad spectrum of activity, including antibacterial and antifungal actions. acgpubs.orgnih.gov
While specific studies on this compound are scarce, research on its derivatives provides evidence of antimicrobial potential. For example, a series of 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols, which are derivatives of the target compound, were screened against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. Several of these compounds demonstrated significant antibacterial and antifungal activity. acgpubs.org Similarly, other complex pyrazolone derivatives have been shown to possess good antimicrobial activity. nih.gov The mechanism of action is generally believed to involve the disruption of essential cellular processes in the microbes, though the precise targets can vary widely depending on the full molecular structure.
Antioxidant Mechanisms (e.g., radical scavenging, DNA protection)
The antioxidant potential of pyrazole-based compounds is an area of active research. The core pyrazole structure itself is believed to contribute to antioxidant effects. Studies on dendritic antioxidants with a pyrazole core have shown that the nitrogen atom in the pyrazole ring possesses radical-scavenging ability against species like 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+). researchgate.net
Furthermore, the methoxyphenyl group present in this compound is also associated with antioxidant activity. Methoxyphenols are known to be effective radical scavengers. nih.gov The combination of the pyrazole ring and a methoxy-substituted phenyl group in a single molecule could therefore result in significant antioxidant properties.
Research on related pyrazolone structures supports this hypothesis. Synthesized derivatives have been evaluated and found to exhibit good antioxidant activity in DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov These mechanisms involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components like DNA. nih.govresearchgate.net While direct data on this compound is needed, the foundational chemistry of its structural components suggests a strong potential for antioxidant action. researchgate.net
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and molecular properties of a compound. These theoretical methods provide insights that complement experimental findings.
Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity index)Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the overall reactivity of a molecule. Key descriptors include:
Chemical Hardness (η): Measures resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. These parameters, derived from Koopmans' theorem or related approximations, would provide a quantitative measure of the chemical reactivity and stability of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one.
In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
In silico ADME/T profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to assess the viability of a molecule as a potential drug candidate. For this compound, this analysis would involve predicting properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential toxicities such as mutagenicity or carcinogenicity. Software like SwissADME or other predictive models would be used to generate these profiles, often evaluated against established criteria like Lipinski's rule of five.
Prediction of Pharmacokinetic Properties (e.g., oral absorption, central nervous system penetration)
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. In silico methods are increasingly utilized in the early stages of drug discovery to predict these properties, thereby reducing the time and cost associated with experimental studies. For this compound, computational models can estimate its potential for oral absorption and penetration into the central nervous system (CNS).
Central nervous system penetration is another crucial parameter, especially for drugs targeting the brain. The ability of a molecule to cross the blood-brain barrier (BBB) is influenced by factors such as its size, polarity, and ability to engage with transport proteins. Computational models can predict the logBB value (the logarithm of the ratio of the concentration of the compound in the brain to that in the blood), which indicates the extent of CNS penetration. For pyrazolone (B3327878) derivatives, these predictions are vital in assessing their potential neurological effects or side effects.
Table 1: Predicted Pharmacokinetic Properties for a Representative Pyrazolone Derivative (Illustrative Data)
| Parameter | Predicted Value | Method |
| Human Intestinal Absorption (%) | High | In silico prediction models |
| Caco-2 Permeability (nm/s) | Moderate to High | In silico prediction models |
| Blood-Brain Barrier Penetration | Low to Moderate | In silico prediction models |
| P-glycoprotein Substrate | Yes/No | In silico prediction models |
| CYP450 2D6 Inhibition | Yes/No | In silico prediction models |
Prediction and Comparison of Spectroscopic Properties with Experimental Data
Computational quantum chemistry methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable information for structural elucidation and can be compared with experimental data for validation.
The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For pyrazolone derivatives, characteristic peaks for C=O, N-H, C=N, and aromatic C-H stretching and bending vibrations are of particular interest. The agreement between the calculated and experimental spectra is often very good, which helps in confirming the molecular structure. tandfonline.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These calculated chemical shifts, when compared to experimental data, can aid in the assignment of signals to specific atoms in the molecule, which is crucial for confirming its structure and stereochemistry. For pyrazolone derivatives, the tautomeric forms (keto vs. enol) can be distinguished based on the predicted and observed NMR spectra. researchgate.net
The electronic absorption properties, determined by Ultraviolet-Visible (UV-Vis) spectroscopy, can also be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the electronic transitions responsible for the observed absorption bands and predict the maximum absorption wavelengths (λmax). For pyrazolone derivatives, these studies provide insights into the electronic structure and conjugation within the molecule.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Pyrazolone Derivative (Illustrative Data)
| Spectroscopic Technique | Calculated Value | Experimental Value |
| IR (cm⁻¹) | ||
| C=O stretch | 1705 | 1700 |
| N-H stretch | 3250 | 3245 |
| Aromatic C-H stretch | 3100-3000 | 3080-3010 |
| ¹H NMR (ppm) | ||
| N-H proton | 8.5 | 8.3 |
| Aromatic protons | 7.5-6.8 | 7.4-6.9 |
| ¹³C NMR (ppm) | ||
| C=O carbon | 165 | 163 |
| Aromatic carbons | 160-110 | 158-112 |
| UV-Vis (nm) | ||
| λmax | 280 | 278 |
Non-Linear Optical (NLO) Properties Characterization
Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. Computational methods are widely used to predict the NLO properties of molecules, providing a way to screen for promising candidates before undertaking their synthesis and experimental characterization.
The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability of this compound. A high value of β indicates a significant NLO response. For pyrazolone derivatives, the presence of donor and acceptor groups and a conjugated π-electron system can lead to enhanced NLO properties. The methoxy (B1213986) group on the phenyl ring in the target compound can act as an electron-donating group, potentially contributing to its NLO activity.
Computational studies on similar pyrazolone derivatives have shown that they can possess promising NLO properties, with hyperpolarizability values that are significantly higher than that of urea (B33335), a standard NLO material. researchgate.net The theoretical investigation of these properties for this compound would provide valuable insights into its potential for NLO applications.
Table 3: Calculated Non-Linear Optical Properties for a Representative Pyrazolone Derivative (Illustrative Data)
| Parameter | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| Polarizability (α) (a.u.) | 150 |
| First-Order Hyperpolarizability (β) (a.u.) | 800 |
Preclinical Biological Evaluation of Pyrazolone Derivatives Non Human in Vivo Studies
In Vivo Imaging Studies (e.g., Positron Emission Tomography (PET) Imaging)
Following a comprehensive review of scientific literature, no preclinical in vivo Positron Emission Tomography (PET) imaging studies were identified for the specific compound 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one. Research on related pyrazolone (B3327878) derivatives for PET imaging of the central nervous system is available, but direct data for the specified molecule is not present in the reviewed sources.
Broader Significance and Future Perspectives in Pyrazolone Research
Pyrazolone (B3327878) as a Foundation for Novel Therapeutic Agent Development
The pyrazolone structure is a highly valued starting point in the design of new therapeutic agents due to its diverse biological functions. researchgate.net Researchers have successfully synthesized a vast number of pyrazolone derivatives that exhibit activities ranging from anti-inflammatory and analgesic to antimicrobial, antioxidant, and anticancer. researchgate.netresearchgate.net This chemical versatility makes the pyrazolone ring a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity, thereby enabling the development of drugs for various diseases. researchgate.netmdpi.com
The significance of this scaffold is underscored by the number of pyrazolone-containing drugs that have reached the market and are in clinical development. nih.gov These compounds are often kinase inhibitors, a class of drugs that block enzymes involved in cell growth and proliferation, making them particularly important in oncology. researchgate.netnih.gov The ability to modify the core pyrazolone structure at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, optimizing their efficacy, selectivity, and pharmacokinetic profiles. researchgate.net This adaptability ensures that pyrazolone will continue to be a foundational element in the pipeline for novel drug development. researchgate.net
Potential for Addressing Unmet Medical Needs in Various Disease Contexts
Pyrazolone derivatives hold significant promise for tackling a range of unmet medical needs. Their broad spectrum of activity makes them relevant to numerous disease areas. researcher.life In an era of growing resistance to existing anticancer drugs, for instance, novel pyrazolone hybrids and metal complexes have shown promising potency against both resistant and susceptible cancer cell lines. researchgate.net
Beyond cancer, pyrazolones have been investigated for their utility in managing inflammation, infectious diseases, and cardiovascular conditions. jst.go.jp The diverse pharmacological profile of this class of compounds suggests they can be developed to treat complex diseases where multiple biological pathways are involved. researcher.liferesearchgate.net Researchers are continuously exploring new applications for pyrazolone derivatives, driven by the need for more effective and safer treatments for a wide array of health conditions that are currently inadequately managed. benthamdirect.com
Integration with Emerging Technologies and Methodologies in Drug Design
Modern drug discovery is increasingly driven by the integration of advanced computational technologies, and pyrazolone research is no exception. Computational methods are crucial in accelerating the identification and optimization of novel therapeutic candidates. researchgate.net Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are employed to rationally design pyrazolone-based drugs. researchgate.net
These in silico approaches allow scientists to predict how a molecule will interact with its biological target, to screen large libraries of virtual compounds for potential activity, and to understand the relationship between a molecule's structure and its biological effect. researchgate.netjst.go.jp By leveraging these technologies, researchers can prioritize the synthesis of the most promising compounds, saving time and resources. This synergy between traditional synthetic chemistry and cutting-edge computational tools is paving the way for the more rapid and efficient discovery of next-generation pyrazolone-based therapeutics. researchgate.net
Future Directions for Optimization and Further Exploration of 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one and its Analogues
While specific research on this compound is limited, studies on its close analogues, such as 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, provide a clear roadmap for future exploration. The primary future direction involves the synthesis and evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship (SAR). researchgate.net
Future optimization strategies would include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, other alkyl groups) at different positions on the methoxyphenyl ring to investigate their impact on biological activity.
Substitution at the Pyrazolone Core: Synthesizing derivatives with substitutions at the N1 and C4 positions of the pyrazolone ring to explore how these changes affect potency and selectivity. This has been a successful strategy for related compounds. researchgate.net
Hybridization: Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores to potentially achieve synergistic or novel therapeutic effects. researchgate.net
A key area of exploration will be the continued evaluation of these new analogues against a panel of human cancer cell lines to identify lead compounds with high potency and selectivity. For example, research on derivatives of the analogous 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has shown significant anticancer activity against specific cell lines, as detailed in the table below. researchgate.net
| Compound | Modification | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Derivative 1 | Addition of a 4-chlorobenzylidene group at C4 | HCT-116 (Colon) | 8.1 |
| Derivative 2 | Addition of a 4-fluorobenzylidene group at C4 | HCT-116 (Colon) | 9.2 |
| Derivative 3 | Addition of a 4-methoxybenzylidene group at C4 | HCT-116 (Colon) | 10.5 |
| Derivative 4 | Addition of a 4-chlorophenylhydrazono group at C4 | PC-3 (Prostate) | 14.2 |
| Derivative 5 | Addition of a 4-fluorophenylhydrazono group at C4 | PC-3 (Prostate) | 15.1 |
Data sourced from research on 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives, an analogue of the subject compound. researchgate.net
Further exploration will involve elucidating the mechanism of action of the most potent compounds, potentially through molecular docking studies and enzyme inhibition assays, to identify their specific molecular targets. researchgate.net
Contribution to Advancing Precision Medicine and Targeted Therapies
The development of pyrazolone-based compounds is making a significant contribution to the advancement of precision medicine. researchgate.net Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, often based on the genetic makeup of their disease. mdpi.com A key strategy in this field is the use of targeted therapies, which are drugs designed to interfere with specific molecules (targets) involved in the growth, progression, and spread of cancer. researchgate.net
Pyrazole (B372694) derivatives have emerged as versatile scaffolds for creating potent and selective inhibitors of various protein kinases, which are frequent targets in cancer therapy. researchgate.netmdpi.com For example, pyrazole-based drugs have been successfully developed to inhibit targets like receptor tyrosine kinases. researchgate.net By designing pyrazolone derivatives that act on specific molecular targets that are dysregulated in a particular cancer subtype, it is possible to create highly effective treatments that spare healthy cells, leading to fewer side effects compared to conventional chemotherapy. researchgate.netmdpi.com The continued focus on developing targeted pyrazolone-based inhibitors represents a promising path toward more personalized and effective cancer care. nih.gov
Q & A
Q. What are the established synthetic routes for 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one?
Methodological Answer: The core pyrazolone scaffold is typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters or enones. For example:
- Step 1: React 3-methoxyacetophenone with ethyl acetoacetate under basic conditions (e.g., NaOH in ethanol) to form a chalcone intermediate.
- Step 2: Cyclize the chalcone with hydrazine hydrate in refluxing ethanol to yield the dihydro-pyrazol-3-one core .
- Key Variables: Reaction time (6–12 hours), solvent polarity, and stoichiometry of hydrazine (1.2–1.5 equivalents) influence yield.
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign methoxy (δ 3.7–3.9 ppm) and pyrazolone NH (δ 10–12 ppm) signals. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm) .
- X-ray Crystallography: Resolves tautomerism (e.g., keto-enol equilibrium) and confirms substituent positions. For example, the methoxy group at C3 induces planar geometry in the phenyl ring .
- IR Spectroscopy: Confirm carbonyl (C=O) stretching at 1650–1700 cm⁻¹ and NH stretching at 3200–3300 cm⁻¹ .
Q. How does the methoxy substituent influence reactivity?
Methodological Answer: The 3-methoxy group is electron-donating, enhancing electrophilic substitution on the phenyl ring. For example:
- Nitration: Directs substitution to the para position of the methoxy group.
- Oxidation: Methoxy groups stabilize intermediates during ozonolysis or epoxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates (yield increases from 45% to 68%) .
- Catalysis: Use Amberlyst-15 or p-toluenesulfonic acid (PTSA) to accelerate cyclization (reaction time reduced to 3 hours) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes by-products like unreacted hydrazine .
Q. How to resolve contradictions in spectroscopic data (e.g., tautomeric forms)?
Methodological Answer:
- Variable Temperature NMR: Monitor NH proton shifts at 25°C vs. −40°C to identify dynamic tautomerism .
- DFT Calculations: Compare computed IR/Raman spectra with experimental data to validate enol vs. keto dominance .
- Cross-Validation: Combine X-ray (solid-state) and NMR (solution-state) data. For example, X-ray may show keto form, while NMR indicates equilibrium .
Q. What computational methods predict bioactivity against fungal targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). The methoxy-phenyl group shows hydrophobic interactions with Leu376 and His310 residues .
- MD Simulations: Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å indicates stable binding) .
Q. How do substituent modifications affect antifungal activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
